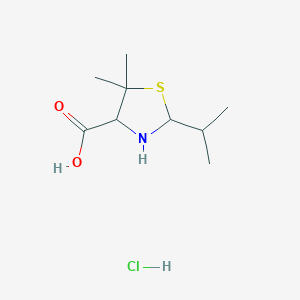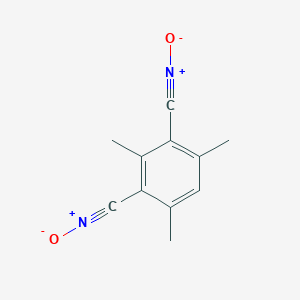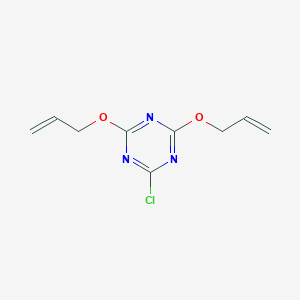
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine (BACT) is a chemical compound that belongs to the class of triazine derivatives. It is widely used in various scientific research applications, such as in the field of polymer chemistry, organic synthesis, and material science. BACT has gained significant interest due to its unique properties, including its high thermal stability, low toxicity, and excellent solubility in various solvents.
Wirkmechanismus
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine acts as a crosslinking agent by reacting with the functional groups present in the polymer chains. The reaction proceeds through the formation of covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. This network imparts enhanced mechanical and thermal properties to the polymer.
Biochemical and Physiological Effects:
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is rapidly metabolized and excreted from the body, which makes it a safe compound for various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research is its high thermal stability and low toxicity. It is also highly soluble in various solvents, which makes it easy to handle and use in experiments. However, one of the limitations of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research. One of the areas where 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used is in the development of new materials with enhanced mechanical and thermal properties. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used in the development of new adhesives and coatings with improved performance. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used in the synthesis of new polymers with unique properties, such as shape-memory polymers and self-healing polymers.
Conclusion:
In conclusion, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is a unique compound with numerous scientific research applications. Its high thermal stability, low toxicity, and excellent solubility make it an attractive compound for use in various experiments. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found applications in polymer chemistry, organic synthesis, and material science. Its future applications in the development of new materials and polymers are promising, and further research is needed to explore its potential in these areas.
Synthesemethoden
The synthesis of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be achieved through various methods. One of the most common methods is the reaction between cyanuric chloride and allyl alcohol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with allyl alcohol to form 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine. Other methods for synthesizing 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine include the reaction between cyanuric chloride and allyl glycidyl ether or the reaction between cyanuric chloride and allyl amine.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found numerous applications in scientific research, particularly in the field of polymer chemistry. It is used as a crosslinking agent for various polymers, including polyethylene, polystyrene, and polypropylene. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used as a curing agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is used as a monomer in the synthesis of various polymers, such as polyurethane and polyamide.
Eigenschaften
CAS-Nummer |
14543-31-8 |
|---|---|
Produktname |
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine |
Molekularformel |
C9H10ClN3O2 |
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
2-chloro-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9H10ClN3O2/c1-3-5-14-8-11-7(10)12-9(13-8)15-6-4-2/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
DGBZQPVIQOKMQQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=NC(=NC(=N1)Cl)OCC=C |
Kanonische SMILES |
C=CCOC1=NC(=NC(=N1)Cl)OCC=C |
Andere CAS-Nummern |
14543-31-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)
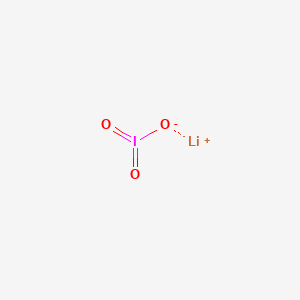

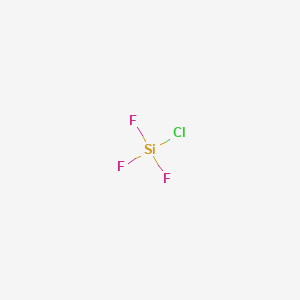
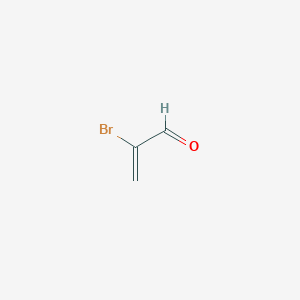

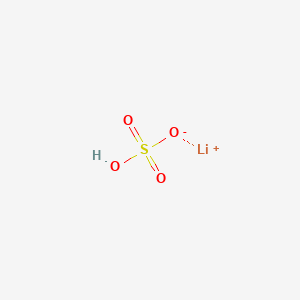
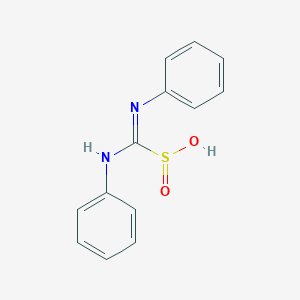
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)


